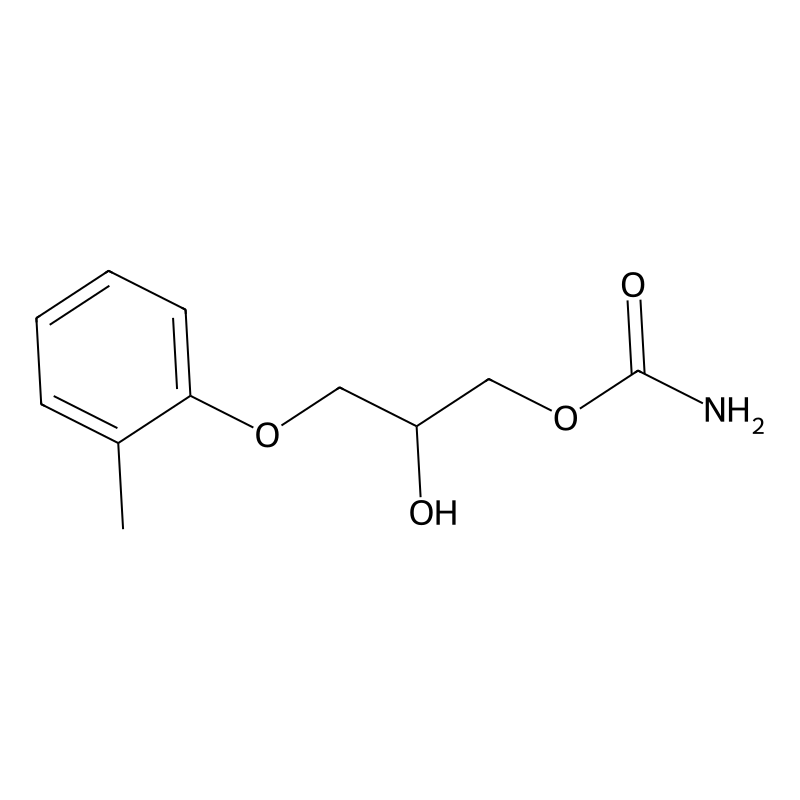

Mephenesin carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Mephenesin carbamate is a chemical compound classified as a muscle relaxant. It is derived from mephenesin, which is known for its central nervous system effects. The compound's molecular formula is C₁₁H₁₅N₁O₄, and it has a molar mass of approximately 225.25 g/mol . Mephenesin carbamate serves as an alternative to other muscle relaxants and has been utilized in various therapeutic contexts, particularly in Europe.

- Oxidation: This compound can be oxidized to form corresponding oxides, which may alter its pharmacological properties.

- Reduction: Reduction reactions can convert mephenesin carbamate into its reduced forms, potentially affecting its efficacy and safety profile.

- Hydrolysis: In aqueous environments, mephenesin carbamate may hydrolyze, leading to the release of mephenesin and carbamic acid derivatives .

The synthesis of mephenesin carbamate typically involves the reaction of mephenesin with carbamic acid derivatives or carbonyl compounds in the presence of appropriate catalysts. One documented method includes reacting mephenesin carbonate with ammonia in an aqueous system to yield mephenesin carbamate hemihydrate . This method highlights the importance of controlling reaction conditions to optimize yield and purity.

Mephenesin carbamate is primarily used as a muscle relaxant in clinical settings. Its applications include:

Studies have indicated that mephenesin carbamate may interact with various substances:

- Alcohol and Central Nervous System Depressants: Co-administration can lead to enhanced sedation and respiratory depression, necessitating caution in clinical use .

- Other Muscle Relaxants: There may be additive effects when used alongside other muscle relaxants, increasing the risk of adverse effects .

Mephenesin carbamate shares similarities with several other muscle relaxants, but it also possesses unique characteristics. Below are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Methocarbamol | Central nervous system depressant | Better absorption; fewer side effects |

| Carisoprodol | Central nervous system depressant | Known for its sedative properties |

| Baclofen | GABA-B receptor agonist | Primarily used for spasticity |

| Tizanidine | Alpha-2 adrenergic agonist | Reduces spasticity; less sedation |

Mephenesin carbamate is distinct due to its specific structural derivation from mephenesin and its potential role as an antidote for strychnine poisoning, which is not commonly shared by other muscle relaxants.

Mephenesin carbamate is an organic compound with the molecular formula C₁₁H₁₅NO₄ [1]. The molecular weight of mephenesin carbamate is 225.24 g/mol, as determined by precise molecular mass calculations [2]. This compound belongs to the carbamate class of chemicals and is structurally related to mephenesin, from which it is derived [1] [2].

Structural Characteristics

Functional Groups Analysis

Mephenesin carbamate contains several key functional groups that define its chemical properties and reactivity [1]. The molecule features an aromatic ring with a methyl substituent (methylphenyl group), which contributes to its lipophilic character [3]. An ether linkage (-O-) connects the aromatic portion to the aliphatic chain of the molecule [1]. The compound also contains a secondary hydroxyl group (-OH) that can participate in hydrogen bonding interactions [4]. The most distinctive structural feature is the carbamate group (-OC(=O)NH₂), which is characterized by an amide-like structure attached to an oxygen atom [1] [6]. Additionally, the molecule contains a methyl group (-CH₃) attached to the aromatic ring at the ortho position [3].

Stereochemistry and Configuration

Mephenesin carbamate possesses one stereocenter located at the carbon atom bearing the hydroxyl group [8]. This creates the potential for two enantiomers (R and S configurations) [8]. However, the compound typically exists as a racemic mixture, containing equal amounts of both enantiomers [8] [9]. The stereochemistry data indicates that mephenesin carbamate has zero defined stereocenters out of one potential stereocenter, confirming its racemic nature [8]. The optical activity is reported as (+ / -), further supporting the racemic configuration of the compound [8].

Structural Comparison with Related Carbamates

Mephenesin carbamate is structurally related to several other carbamate compounds, with notable similarities and differences . When compared to its parent compound mephenesin (C₁₀H₁₄O₃, 182.22 g/mol), the key difference is the replacement of the terminal hydroxyl group in mephenesin with a carbamate group in mephenesin carbamate . This structural modification increases the molecular weight by approximately 43 g/mol and alters the compound's physicochemical properties .

Methocarbamol (C₁₁H₁₅NO₅, 241.24 g/mol) is another related carbamate that differs from mephenesin carbamate by having a methoxy group on the aromatic ring instead of a methyl group, resulting in one additional oxygen atom and slightly higher polarity (LogP of 0.53 compared to 0.83 for mephenesin carbamate) . Carisoprodol (C₁₂H₂₄N₂O₄, 260.33 g/mol) represents a more structurally divergent carbamate with a different carbon skeleton, featuring an isopropyl group attached to the nitrogen of the carbamate and lacking the aromatic ring entirely . This structural difference gives carisoprodol a higher lipophilicity (LogP of 2.02) compared to mephenesin carbamate .

Physical Properties

Appearance and Organoleptic Properties

Mephenesin carbamate appears as a white crystalline solid at room temperature [6]. The compound is characterized by its distinct physical form and color, which are important parameters for identification and quality control purposes [6]. While comprehensive organoleptic data is limited in the scientific literature, the compound is generally described as having a neutral to slightly bitter taste, though taste evaluation is not recommended due to safety considerations [6] [3].

Melting Point and Thermal Stability

The melting point of mephenesin carbamate is approximately 94°C, as determined by differential scanning calorimetry (DSC) [6]. This relatively high melting point indicates significant intermolecular forces, likely hydrogen bonding between the hydroxyl and carbamate groups [6]. Thermal stability studies using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have shown that mephenesin carbamate begins to decompose at temperatures above 190°C [15]. The thermal decomposition typically occurs in multiple stages, with the first stage involving dehydration processes at around 60-110°C, followed by more substantial decomposition at 250-350°C [15]. The compound continues to decompose up to 500°C, at which point complete degradation has occurred [15].

Solubility Profile in Various Solvents

Mephenesin carbamate exhibits varying degrees of solubility in different solvents, which is an important consideration for formulation and analytical procedures [10]. The compound is slightly soluble in water due to its polar functional groups, particularly the hydroxyl and carbamate moieties that can form hydrogen bonds with water molecules [10]. It demonstrates good solubility in polar organic solvents such as ethanol and methanol, making these suitable solvents for extraction and purification processes [10]. Mephenesin carbamate is moderately soluble in acetone, slightly soluble in chloroform, and practically insoluble in non-polar solvents like benzene [10]. This solubility profile is consistent with the compound's moderate polarity, as indicated by its calculated LogP value of 0.83 .

| Solvent | Solubility of Mephenesin Carbamate |

|---|---|

| Water | Slightly soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| Acetone | Moderately soluble |

| Chloroform | Slightly soluble |

| Benzene | Insoluble |

Spectroscopic Characterization

¹H-NMR Spectroscopy

The proton nuclear magnetic resonance (¹H-NMR) spectrum of mephenesin carbamate provides valuable structural information about the compound [6]. When analyzed at 400 MHz using deuterated methanol (CD₃OD) as the solvent, the spectrum reveals characteristic signals that correspond to the different proton environments within the molecule [6]. The aromatic protons of the methylphenyl group appear as a multiplet in the range of 7.0-7.3 ppm [6]. The methyl group attached to the aromatic ring produces a singlet at approximately 2.2-2.3 ppm [6]. The methylene protons (-CH₂-) adjacent to the ether oxygen and hydroxyl group appear as complex multiplets in the range of 3.5-4.5 ppm due to their diastereotopic nature and coupling with neighboring protons [6]. The hydroxyl proton typically appears as a broad singlet at 4.5-5.0 ppm, though this signal may be absent in deuterated methanol due to exchange with the solvent [6]. The amino protons of the carbamate group (-NH₂) generally produce a broad signal in the range of 5.5-6.5 ppm [6].

Mass Spectrometry Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of mephenesin carbamate [6]. High-resolution mass spectrometry (HRMS) using electrospray ionization in positive mode (ESI+) at a capillary temperature of 269°C yields a molecular ion peak [M+H]⁺ at m/z 226.10738, which closely matches the theoretical value for C₁₁H₁₅NO₄ [6]. This confirms the molecular formula and weight of the compound [6]. The fragmentation pattern shows characteristic peaks that correspond to the sequential breakdown of the molecule [6]. A significant fragment peak appears at m/z 182, representing the loss of the carbamoyl group (CONH₂) [6]. Another prominent fragment at m/z 107 corresponds to the o-cresol (2-methylphenol) portion of the molecule [6]. Additional predicted collision cross-section values for various adducts have been reported, including [M+H]⁺ (149.8 Ų), [M+Na]⁺ (159.0 Ų), [M+NH₄]⁺ (155.8 Ų), and [M-H]⁻ (149.9 Ų) [9].

Infrared Spectroscopy Profile

Infrared (IR) spectroscopy provides valuable information about the functional groups present in mephenesin carbamate [6] [14]. The IR spectrum, typically obtained using Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy, shows several characteristic absorption bands [6]. The hydroxyl group (-OH) produces a broad absorption band in the region of 3550-3200 cm⁻¹ due to O-H stretching vibrations [14]. The primary amine of the carbamate group (-NH₂) exhibits N-H stretching vibrations in the range of 3500-3150 cm⁻¹, typically appearing as two bands [14]. The carbonyl group (C=O) of the carbamate moiety shows a strong absorption band in the region of 1700-1630 cm⁻¹ [14]. The aromatic ring contributes C=C stretching vibrations in the range of 1625-1440 cm⁻¹ and C-H bending vibrations at 900-680 cm⁻¹ [14]. The ether linkage (C-O-C) typically shows absorption bands in the fingerprint region of the spectrum [14]. These spectral features collectively confirm the presence of the key functional groups in mephenesin carbamate and are consistent with its proposed structure [6] [14].